N,N-Diisopropyl-3-pentylamine
Description
Research Trajectory of N,N-Diisopropyl-3-pentylamine
This compound, with its distinct structure featuring two isopropyl groups and a 3-pentyl group attached to the nitrogen, is classified as an extremely hindered tertiary amine. cymitquimica.com Its research history is primarily situated within studies that investigate the fundamental principles of chemical reactivity, particularly in the context of steric effects.
Academic research has utilized this compound as a model compound to probe the limits and consequences of steric hindrance in chemical reactions. For instance, it has been employed in studies of fluorescence quenching, a process where an excited state molecule is deactivated by interaction with another molecule (a quencher). In these studies, this compound serves as a sterically bulky electron donor. acs.orgacs.org
Key research findings include:
In the fluorescence quenching of azoalkanes, steric effects from amines like this compound led to a significant reduction in the quenching rate constant, by up to a factor of 50. acs.org
Similarly, in studies involving the interaction of excited-state acetone (B3395972) with various amines, this compound demonstrated significant steric hindrance effects, influencing the reaction mechanism. acs.org
These studies highlight that the primary research interest in this compound lies not in its direct application in a final product, but in its utility as a tool to understand how molecular structure governs reaction rates and pathways.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is focused on elucidating the intricate relationship between molecular structure and chemical reactivity. The principal objective is to use this compound as a case study to quantify the impact of severe steric congestion on fundamental chemical processes.
The main areas of investigation include:
Kinetics of Electron Transfer: Researchers have studied the rates of fluorescence quenching reactions where this compound acts as the quencher. The objective is to understand how its bulky structure impedes the formation of the necessary transition states for electron transfer, thereby slowing down the reaction. acs.org For example, the activation energy for fluorescence quenching with this amine was found to be significantly higher (3.0 kcal mol⁻¹) compared to less hindered amines. acs.org
Photochemical Reaction Mechanisms: The compound has been used to differentiate between competing reaction pathways, such as direct hydrogen abstraction versus exciplex-induced quenching in photochemical reactions. acs.org The significant steric hindrance helps to suppress certain pathways, allowing for the isolation and study of others. acs.org
The overarching goal of this research is to refine theoretical models that predict reaction outcomes. By testing these models with "extreme" examples like this compound, scientists can build more robust and accurate predictive tools for a wide range of chemical transformations.
Compound Properties
| Property | Data |
| Molecular Formula | C₁₁H₂₅N cymitquimica.comlgcstandards.comusbio.net |
| Molecular Weight | 171.32 g/mol cymitquimica.com |
| CAS Number | 68714-10-3 lgcstandards.comusbio.net |
| Boiling Point | 173.3 ± 8.0 °C at 760 mmHg chemsrc.com |
| 71-73 °C at 12 mm Hg chemicalbook.com | |
| Density | 0.791 g/mL at 20 °C chemicalbook.com |
| Flash Point | 46.2 ± 8.5 °C chemsrc.com |
| Vapor Pressure | 1.3 ± 0.3 mmHg at 25°C chemsrc.com |
| Index of Refraction | 1.431 chemsrc.com |
Chemical Identifiers
| Type | Identifier |
| IUPAC Name | N,N-di(propan-2-yl)pentan-3-amine nih.gov |
| InChI | InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 cymitquimica.comnih.gov |
| InChIKey | BDKMTSFYPWEJRE-UHFFFAOYSA-N cymitquimica.comnih.gov |
| SMILES | CCC(CC)N(C(C)C)C(C)C cymitquimica.comnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)pentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-7-11(8-2)12(9(3)4)10(5)6/h9-11H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKMTSFYPWEJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988415 | |
| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68714-10-3 | |
| Record name | N,N-Bis(1-methylethyl)-3-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68714-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N,N-diisopropylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068714103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Di(propan-2-yl)pentan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-N,N-diisopropylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparation Routes for N,n Diisopropyl 3 Pentylamine
Laboratory-Scale Synthesis of N,N-Diisopropyl-3-pentylamine
The laboratory preparation of this compound can be achieved through several synthetic pathways, with the choice of method often depending on the availability of starting materials, desired purity, and scalability.
Alkylation Strategies for Tertiary Amine Formation
A primary method for the synthesis of tertiary amines is the N-alkylation of a secondary amine. In the case of this compound, this involves the reaction of diisopropylamine (B44863) with a suitable 3-pentyl electrophile.
This reaction is a classic example of nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbon of the 3-pentyl group, leading to the formation of a new carbon-nitrogen bond. The reactivity of the 3-pentyl halide is a crucial factor, with the order of reactivity being I > Br > Cl.
Nucleophilic Substitution Reactions in this compound Synthesis
The synthesis of this compound via nucleophilic substitution involves the direct reaction of diisopropylamine with a 3-pentyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus driving the reaction to completion.
A common challenge in this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. However, the steric hindrance provided by the two isopropyl groups on the nitrogen atom of diisopropylamine significantly mitigates this side reaction.
Another approach within nucleophilic substitution is the use of diethyl sulfate (B86663) as an alkylating agent for diisopropylamine, which is a method used for the synthesis of the analogous compound N,N-diisopropylethylamine and could be adapted for this synthesis. wikipedia.org
Optimized Reaction Conditions and Solvent Effects in this compound Production
The efficiency of this compound synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include temperature, reaction time, stoichiometry of reactants, and the choice of solvent.
The selection of a suitable solvent is critical. Aprotic polar solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed as they can dissolve the reactants and facilitate the nucleophilic substitution reaction. The choice of base is also important, with common choices including potassium carbonate or triethylamine.
The table below summarizes typical reaction parameters for the N-alkylation of secondary amines, which can be adapted for the synthesis of this compound.
| Parameter | Condition | Rationale |
| Reactants | Diisopropylamine, 3-Bromopentane | Readily available starting materials. |
| Solvent | Acetonitrile | Aprotic polar solvent that facilitates SN2 reactions. |
| Base | Potassium Carbonate | Neutralizes the HBr byproduct, driving the reaction forward. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation energy barrier. |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion. |
Industrial-Scale Production Considerations for this compound
The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness.
Process Optimization for High Yield and Purity in Large-Scale Synthesis
For the large-scale synthesis of this compound, reductive amination of 3-pentanone (B124093) with diisopropylamine is a highly attractive route. nih.govnih.govmdpi.com This one-pot reaction typically involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Key optimization parameters for industrial-scale reductive amination include:
Catalyst Selection: A variety of catalysts can be employed, including precious metal catalysts (e.g., palladium on carbon, platinum oxide) and non-precious metal catalysts (e.g., Raney nickel). The choice of catalyst impacts reaction rate, selectivity, and cost.
Reducing Agent: Common reducing agents include hydrogen gas, formic acid, or hydride reagents like sodium borohydride. For large-scale production, catalytic hydrogenation is often preferred due to its atom economy and lower cost.
Reaction Conditions: Temperature, pressure (in the case of hydrogenation), and pH must be carefully controlled to maximize the yield of the tertiary amine and minimize side reactions.
Purification: Downstream processing to isolate and purify the final product is a critical step. This may involve distillation, extraction, and/or crystallization.
The following table outlines key considerations for optimizing the industrial production of this compound via reductive amination.
| Optimization Parameter | Consideration | Impact on Yield and Purity |
| Catalyst Activity | High turnover number and frequency | Higher yield in a shorter time. |
| Catalyst Selectivity | Favoring tertiary amine formation over side products | Increased purity of the final product. |
| Reactant Stoichiometry | Molar ratio of 3-pentanone to diisopropylamine | Affects conversion and selectivity. |
| Solvent Choice | Inertness, solubility of reactants and products | Can influence reaction rate and ease of product isolation. |
| Temperature and Pressure | Optimal range for catalyst activity and reaction kinetics | Affects reaction rate and potential for side reactions. |
| Product Isolation | Efficient separation from catalyst and byproducts | Crucial for achieving high purity. |
Continuous Flow Reactor Applications in this compound Manufacturing
Continuous flow chemistry has emerged as a powerful tool for the manufacturing of fine chemicals, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. rsc.orgrsc.orgresearchgate.netresearchgate.net
The synthesis of this compound can be adapted to a continuous flow process. For example, a packed-bed reactor containing a heterogeneous catalyst could be used for the reductive amination of 3-pentanone with diisopropylamine. rroij.com The reactants would be continuously pumped through the reactor, and the product stream would be collected and purified.
Benefits of a continuous flow approach for this compound production include:
Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous materials.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher selectivity.
Scalability: Scaling up production is often simpler in a flow system by running the process for longer or by using multiple reactors in parallel.
Integration of Processes: Purification steps can be integrated into the continuous flow setup, leading to a more streamlined and efficient manufacturing process.
The development of a continuous flow process for this compound would involve careful selection of the reactor type, catalyst immobilization, and optimization of flow parameters to achieve efficient and sustainable production.
Reactivity Profile and Mechanistic Investigations of N,n Diisopropyl 3 Pentylamine
Role of N,N-Diisopropyl-3-pentylamine as a Sterically Hindered Base in Organic Transformations
The defining characteristic of this compound is the substantial steric hindrance imparted by the two isopropyl groups and the 3-pentyl group attached to the nitrogen atom. This steric congestion significantly impedes the approach of the nitrogen's lone pair of electrons to electrophilic centers, thereby diminishing its nucleophilicity. Consequently, it functions primarily as a strong, non-nucleophilic base, capable of abstracting protons without engaging in competing nucleophilic substitution reactions. This property is highly valuable in organic synthesis, where the selective removal of a proton is required in the presence of electrophilic functional groups.
Deprotonation Reactions Facilitated by this compound
As a strong, sterically hindered base, this compound is particularly effective in facilitating deprotonation reactions to form stabilized carbanions, such as enolates, from carbonyl compounds. The bulky nature of the amine allows it to selectively abstract a proton from the less sterically accessible α-carbon of an unsymmetrical ketone, leading to the formation of the kinetic enolate. This regioselectivity is a key advantage over smaller, more nucleophilic bases that might favor the formation of the thermodynamically more stable enolate or engage in nucleophilic attack at the carbonyl carbon.
The general mechanism for the deprotonation of a ketone by this compound involves the approach of the amine to an α-hydrogen. The nitrogen's lone pair abstracts the proton, and the electrons from the C-H bond move to form a C=C double bond, while the π-electrons of the carbonyl group move onto the oxygen atom, forming the enolate.
Table 1: Comparison of Sterically Hindered Bases in Enolate Formation
| Base | pKa of Conjugate Acid | Typical Substrate | Product Ratio (Kinetic:Thermodynamic) | Reference |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | ~36 | 2-Methylcyclohexanone | >99:1 | bham.ac.uk |
| Lithium tetramethylpiperidide (LTMP) | ~37 | 2-Methylcyclohexanone | >99:1 | bham.ac.uk |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | Not typically used for enolate formation | N/A | bham.ac.uk |
| This compound | ~11-12 (estimated) | Unsymmetrical ketones | Predominantly kinetic | Inference |
Note: Data for this compound is inferred based on its structural similarity to other hindered amines.
Selective Reactions Influenced by the Steric Profile of this compound
The steric bulk of this compound is a critical factor in controlling the selectivity of various organic reactions. In elimination reactions, for example, it can favor the formation of the less substituted (Hofmann) alkene by preferentially abstracting a proton from a less sterically hindered position. This is in contrast to smaller, less hindered bases that often lead to the more substituted (Zaitsev) alkene.
Furthermore, in reactions where both substitution and elimination are possible, the use of a sterically hindered base like this compound can significantly suppress the competing substitution pathway. Its inability to act as a nucleophile ensures that it primarily functions as a base, leading to a higher yield of the desired elimination product.
Types of Chemical Reactions Involving this compound
While its primary role is that of a non-nucleophilic base, this compound can participate in other chemical transformations under specific conditions.
Oxidation Pathways Leading to Amine Oxides
Tertiary amines can be oxidized to form N-oxides, and this compound is no exception. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic oxygen of the oxidizing agent. Despite the steric hindrance, the small size of the oxygen atom allows for this reaction to proceed. The resulting N-oxide is a polar, often crystalline solid.
The general reaction can be represented as: R₃N + [O] → R₃N⁺-O⁻
Table 2: Common Oxidizing Agents for Tertiary Amine Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | Inexpensive, environmentally benign byproduct (water) | Can be slow, may require a catalyst |
| m-CPBA | Chlorinated solvents (e.g., CH₂Cl₂) at 0°C to room temp. | Fast, high yielding | Peroxy acid can be explosive, byproduct can be difficult to remove |
| Caro's Acid (H₂SO₅) | Prepared in situ from H₂O₂ and H₂SO₄ | Powerful oxidizing agent | Strongly acidic, not suitable for acid-sensitive substrates |
Reduction Reactions for Conversion to Secondary Amines
The conversion of a tertiary amine to a secondary amine involves the cleavage of a carbon-nitrogen bond. This is a challenging transformation that typically requires specific reagents. While direct reduction of this compound to a secondary amine is not a common reaction, analogous transformations can be achieved through methods such as the Von Braun reaction, which involves reaction with cyanogen (B1215507) bromide followed by hydrolysis, or through catalytic hydrogenation under forcing conditions. These methods, however, are often harsh and may lack selectivity. More modern approaches for the dealkylation of tertiary amines are continually being developed.
Nucleophilic Substitution Reactions with this compound as Nucleophile
Due to its significant steric hindrance, this compound is a very poor nucleophile. uci.edu The bulky alkyl groups effectively shield the nitrogen's lone pair, preventing it from attacking electrophilic carbon centers in typical Sₙ2 reactions. uci.edu While it can react with very strong and unhindered electrophiles, such as protons or in quaternization reactions with small alkyl halides under forcing conditions, its utility as a nucleophile in synthetic chemistry is extremely limited. This low nucleophilicity is, in fact, its most valuable asset, as it allows it to function as a clean, non-nucleophilic base. uci.edu
Mechanistic Insights into this compound Interactions
The reactivity and selectivity of this compound in chemical transformations are governed by a combination of steric and electronic factors. Understanding these influences provides critical insights into its behavior as a hindered organic base.
Steric Effects on Reaction Kinetics and Selectivity
This compound is characterized as an extremely hindered tertiary amine. libretexts.orgevitachem.comchemicalbook.com This steric bulk arises from the presence of two isopropyl groups and a 3-pentyl group attached to the central nitrogen atom. The significant steric hindrance around the nitrogen's lone pair of electrons profoundly impacts its reactivity, primarily by impeding its ability to act as a nucleophile while preserving its capacity as a base.
The bulky alkyl groups create a sterically congested environment that slows down the rate of reactions where the amine is required to directly attack an electrophilic center. This effect is particularly pronounced in reactions such as alkylation, where the formation of a quaternary ammonium (B1175870) salt is sterically disfavored. Consequently, this compound exhibits high selectivity as a proton scavenger in reactions where other, less hindered amines might compete as nucleophiles. For instance, in reactions involving sensitive substrates, the use of a highly hindered amine like this compound can prevent unwanted side reactions, leading to higher yields of the desired product.
The steric hindrance also influences the selectivity in deprotonation reactions. The bulky nature of the amine may favor the abstraction of more accessible protons in a molecule, leading to regioselectivity that might not be observed with smaller amine bases.
While specific kinetic data for this compound is not extensively available, the principles of steric hindrance suggest that its reaction rates as a nucleophile would be significantly lower compared to less hindered tertiary amines. This characteristic is advantageous in applications requiring a non-nucleophilic base to control pH or catalyze reactions without direct involvement in bond formation with the electrophile.
Influence of the Nitrogen Atom in Molecular Target Interactions
The nitrogen atom is the key reactive center in this compound, primarily due to its lone pair of electrons. This lone pair is responsible for the compound's basicity, allowing it to accept a proton from an acid. chemistrystudent.comquora.com The electronic properties of the nitrogen atom are modulated by the attached alkyl groups. These groups, through their electron-donating inductive effect, increase the electron density on the nitrogen atom. libretexts.orgchemistrysteps.com This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the amine compared to ammonia (B1221849) or less substituted amines. chemistrystudent.comlibretexts.org
In molecular interactions, the nitrogen atom of this compound primarily engages in acid-base reactions. Its role is typically that of a Brønsted-Lowry base, abstracting protons to form a protonated ammonium species. Due to the significant steric shielding of the nitrogen, its interaction with larger electrophiles is minimal, reinforcing its character as a non-nucleophilic base. This selectivity is crucial in organic synthesis, where it can be used to deprotonate acidic compounds without interfering with other electrophilic functional groups present in the reaction mixture.
The geometry around the nitrogen atom is trigonal pyramidal, and it can undergo rapid nitrogen inversion. However, the bulky substituents may influence the rate of this inversion. In interactions with molecular targets, the accessibility of the nitrogen's lone pair is the determining factor for reactivity.
Comparison of Reactivity with Structurally Similar Tertiary Amines
A comparative analysis of this compound with other tertiary amines highlights the impact of its unique structure on its chemical properties.
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely used sterically hindered, non-nucleophilic base and serves as an excellent point of comparison. wikipedia.orgadvancedchemtech.com
Steric Differences: Both this compound and DIPEA possess two isopropyl groups attached to the nitrogen atom, which are the primary source of their steric hindrance. The key structural difference lies in the third alkyl substituent: a 3-pentyl group in the former and an ethyl group in the latter. The 3-pentyl group is significantly bulkier than the ethyl group. This increased steric bulk in this compound is expected to render it an even more hindered base than DIPEA. This heightened steric hindrance would further decrease its nucleophilicity and potentially influence its efficacy as a base for very sterically demanding deprotonations.
Electronic Differences: The electronic effects of the 3-pentyl and ethyl groups are both characterized by electron donation through the inductive effect. Alkyl groups push electron density towards the nitrogen atom, increasing its basicity. chemistrystudent.comlibretexts.org The 3-pentyl group, being larger than the ethyl group, may have a slightly stronger inductive effect, which would theoretically increase the basicity of this compound relative to DIPEA. However, the pKa values of their conjugate acids would be needed for a precise comparison. For DIPEA, the pKa of its conjugate acid is around 10.75. It is plausible that the pKa for the conjugate acid of this compound is in a similar range, though potentially slightly higher due to the enhanced inductive effect.
| Property | This compound | N,N-Diisopropylethylamine (DIPEA) |
| Structure | Two isopropyl groups, one 3-pentyl group | Two isopropyl groups, one ethyl group |
| Steric Hindrance | Extremely high | High |
| Nucleophilicity | Extremely low | Very low |
| Basicity | Good, non-nucleophilic | Good, non-nucleophilic |
As a tertiary amine, this compound lacks N-H bonds and therefore cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom allows it to function as a hydrogen bond acceptor.
The ability of this compound to accept a hydrogen bond is significantly influenced by the steric hindrance around the nitrogen atom. The bulky isopropyl and 3-pentyl groups create a congested environment that can impede the close approach of a hydrogen bond donor. Consequently, the hydrogen bonds formed by this compound are likely to be weaker and more transient compared to those formed by less sterically hindered tertiary amines, such as trimethylamine (B31210) or even triethylamine.
Photochemical and Electron Transfer Studies Involving N,n Diisopropyl 3 Pentylamine
Fluorescence Quenching Mechanisms of Azoalkanes by N,N-Diisopropyl-3-pentylamine
The quenching of fluorescence from n,π*-excited azoalkanes by aliphatic amines, including this compound, has been systematically studied to elucidate the roles of exciplex formation and electron transfer. In studies involving the azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO), this compound was identified as a particularly poor donor for fluorescence quenching. acs.org
Charge-Transfer Mechanisms in Quenching Processes
| Parameter | Value |
|---|---|
| Quenching Rate Constant (kq) | 0.13 × 107 M-1 s-1 |
| Activation Energy (Ea) | 3.0 kcal mol-1 |
Interaction of this compound with Excited States of Acceptor Molecules
The interaction of this compound extends to other excited species, such as ketones, where a switch in the dominant quenching mechanism can be observed depending on the spin state of the excited acceptor molecule.
Quenching of Singlet-Excited Acetone (B3395972) by this compound
The quenching of singlet-excited acetone by this compound is characterized by a charge-transfer mechanism, specifically exciplex-induced quenching. Despite the significant steric hindrance of the amine, the bimolecular rate constant for this process is relatively high. This suggests that even with steric impediments, the formation of an exciplex is a viable pathway for deactivating the singlet excited state of acetone. The involvement of an exciplex is supported by the observation of negative activation energies in similar amine-acetone systems, which is a hallmark of a pre-equilibrium step involving complex formation.
Hydrogen Abstraction Pathways with Triplet-Excited Species
In contrast to the interaction with singlet-excited acetone, the quenching of triplet-excited acetone by this compound is dominated by a direct hydrogen abstraction mechanism. The triplet state of acetone is known to have a more radical-like character, which favors the abstraction of a hydrogen atom from the amine. The rate constants for the quenching of triplet acetone are generally lower than for singlet acetone, and they are significantly influenced by the steric environment around the nitrogen atom of the amine. For this compound, the steric hindrance has a pronounced effect on the rate of hydrogen abstraction.
| Excited State of Acetone | Quenching Mechanism | Rate Constant (kq) (M-1 s-1) |
|---|---|---|
| Singlet (S1) | Exciplex-Induced Quenching | 1.1 × 108 |
| Triplet (T1) | Hydrogen Abstraction | 1.5 × 106 |
Steric and Stereoelectronic Effects on Quenching Kinetics of this compound
The quenching kinetics of this compound are profoundly influenced by both steric and stereoelectronic effects. The three secondary alkyl substituents (two isopropyl groups and one 3-pentyl group) create a highly congested environment around the nitrogen atom's lone pair of electrons. acs.org
This steric crowding leads to a significant reduction in the rate of quenching, by as much as a factor of 50 in the case of azoalkane quenching, when compared to less hindered amines. acs.org The primary reason for this rate reduction is the difficulty in achieving the close approach and specific orientation required for the formation of an exciplex with the excited acceptor molecule. These steric effects are a dominant factor in the photochemical behavior of this compound, often overriding the favorable electronic properties, such as its electron-donating ability.
Theoretical and Computational Chemistry Approaches to N,n Diisopropyl 3 Pentylamine
Conformational Analysis of N,N-Diisopropyl-3-pentylamine
Conformational analysis of this compound is crucial for understanding its steric hindrance and reactivity. Due to the presence of bulky isopropyl and pentyl groups around the nitrogen atom, a multitude of conformations with varying energies are possible. These arise from rotations around the numerous single bonds within the molecule.
Molecular Mechanics Calculations for Conformation Prediction
Molecular mechanics (MM) represents a computational method well-suited for exploring the potential energy surface of flexible molecules like this compound. By employing force fields, which are collections of parameters that define the potential energy of a molecule as a function of its atomic coordinates, MM calculations can efficiently predict stable conformers and their relative energies.
For a molecule with the complexity of this compound, a systematic conformational search would involve the rotation of each rotatable bond (C-C and C-N bonds) in discrete angular increments. For each generated conformation, an energy minimization would be performed to locate the nearest local minimum on the potential energy surface. The resulting conformers can then be ranked based on their steric energies. It is anticipated that the lowest energy conformations would minimize the steric repulsion between the bulky isopropyl and 3-pentyl groups.
A hypothetical data table of predicted relative energies for different conformers of this compound obtained from molecular mechanics calculations is presented below. The dihedral angles defining the orientation of the isopropyl and pentyl groups relative to the nitrogen lone pair would be the primary determinants of conformational stability.
| Conformer | Dihedral Angle 1 (C-N-C-C) (°) | Dihedral Angle 2 (C-N-C-C) (°) | Relative Steric Energy (kcal/mol) |
| A | 60 | 60 | 0.00 |
| B | 60 | 180 | 1.5 |
| C | 180 | 180 | 3.2 |
| D | -60 | 60 | 1.8 |
Spectroscopic Validation of Adopted Conformations (e.g., NMR Spectroscopy Temperature Dependence)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly temperature-dependent NMR, is a powerful experimental technique to validate the conformational predictions from molecular mechanics. At room temperature, if the energy barriers between different conformations of this compound are low, the molecule may undergo rapid interconversion, resulting in time-averaged NMR signals.
However, by lowering the temperature, the rate of this interconversion can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point, the single, averaged signals for specific protons or carbons may broaden and eventually split into multiple signals, each corresponding to a distinct, populated conformation. The relative areas of these new peaks would provide an estimate of the population of each conformer at that temperature. This information can be directly compared with the Boltzmann distribution of conformers predicted by molecular mechanics calculations.
For example, the protons on the isopropyl methyl groups would likely show distinct chemical shifts in different conformational environments due to varying anisotropic effects from the rest of the molecule. A variable temperature ¹H NMR experiment could potentially resolve these different signals at low temperatures.
Quantum Chemical Calculations on Steric and Electronic Properties
Quantum chemical calculations provide a more detailed understanding of the electronic structure of this compound, which governs its reactivity and properties.
Semiempirical Calculations (e.g., PM3 Method) for Exciplex Formation Hindrance
Semiempirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods for studying large molecules. uni-muenchen.deresearchgate.net These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.de
The significant steric bulk around the nitrogen atom in this compound is expected to hinder the formation of exciplexes (excited-state complexes). The PM3 method could be employed to calculate the optimized geometries of the ground state of the amine and a potential exciplex with an acceptor molecule. By comparing the calculated heats of formation for the individual molecules and the exciplex, one could estimate the thermodynamic favorability of exciplex formation. Furthermore, the method can provide insights into the geometric distortions required for the amine to participate in such a complex, quantifying the steric hindrance.
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving Amine Functionality
Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate descriptions of reaction mechanisms. nih.govmdpi.com For this compound, DFT calculations could be used to investigate reactions involving the lone pair of electrons on the nitrogen atom, such as protonation or nucleophilic attack.
By mapping the potential energy surface of a reaction, DFT can be used to locate transition states and calculate activation energies. This would allow for a quantitative assessment of how the steric hindrance from the isopropyl and pentyl groups affects the reactivity of the amine functionality. For instance, the activation energy for the reaction of this compound with an electrophile could be calculated and compared to that of a less hindered amine to quantify the steric effect.
A hypothetical data table summarizing DFT-calculated activation energies for the reaction of different tertiary amines with a generic electrophile is shown below.
| Amine | Activation Energy (kcal/mol) |
| Trimethylamine (B31210) | 10.5 |
| Triethylamine | 12.8 |
| This compound | 18.2 |
Modeling of Hydrogen-Bonding Capabilities and Lone-Pair Accessibility
As a tertiary amine, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom directly bonded to the nitrogen. quora.com However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.
Computational modeling can be used to investigate the strength and geometry of potential hydrogen bonds between this compound and hydrogen bond donors like water or alcohols. Methods like DFT can be used to calculate the interaction energies and geometries of such hydrogen-bonded complexes.
Furthermore, the accessibility of the nitrogen lone pair is a critical factor in its ability to act as a hydrogen bond acceptor and a nucleophile. The significant steric bulk of the surrounding alkyl groups in this compound is expected to severely restrict the accessibility of this lone pair. Molecular electrostatic potential (MEP) maps, which can be generated from quantum chemical calculations, can visually represent the electron-rich regions of the molecule. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom, but this region would be significantly shielded by the bulky alkyl groups, illustrating the poor accessibility of the lone pair.
Applications of N,n Diisopropyl 3 Pentylamine in Advanced Synthetic Strategies
Catalytic Roles of N,N-Diisopropyl-3-pentylamine:
Base-Mediated Eliminations (e.g., E2 Reactions, Dehydrohalogenation):While its hindered nature suggests potential as a non-nucleophilic base, there is a lack of specific examples or research detailing its application in base-mediated elimination reactions.
Due to these limitations, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time. Any attempt to do so would require speculation and the extrapolation of properties from structurally similar but distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.
Insufficient Published Research Hinders Detailed Analysis of this compound in Advanced Material Science
Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of specific published research on the chemical compound this compound concerning its applications in advanced synthetic strategies and material science. This scarcity of data prevents a detailed and scientifically accurate analysis of its role as a quenching agent in cationic quasi-living polymerization, its influence on crystallization dynamics, or its potential in nanostructure formation research as requested.
The available information on this compound is largely limited to its general classification as a sterically hindered tertiary amine. While the broader class of sterically hindered amines has been explored in various chemical processes, specific research findings, detailed experimental data, and in-depth discussions pertaining exclusively to this compound in the outlined contexts are not present in the public domain.
A European patent mentions this compound within a list of numerous tertiary amines for a process related to the synthesis of the pharmaceutical compound Safinamide. epo.org However, this application does not fall within the scope of polymerization, crystallization, or nanotechnology.
Without dedicated studies on this compound for the specified topics, any attempt to generate the requested article would rely on speculation and generalization from the behavior of other, non-identical tertiary amines. This would not meet the required standards of scientific accuracy and would violate the strict focus on the specified compound.
Therefore, the creation of a thorough and informative article strictly adhering to the provided outline and focusing solely on this compound is not feasible at this time due to the absence of relevant research data.
N,n Diisopropyl 3 Pentylamine in Biological and Medicinal Chemistry Research
Applications in Drug Development and Pharmaceutical Synthesis
The hindered nature of N,N-Diisopropyl-3-pentylamine makes it a valuable entity in the design and synthesis of therapeutic agents. Its structure can influence biological activity and provide a useful tool in the construction of complex, biologically active molecules.
While direct therapeutic applications of this compound itself are not documented, its structural motif is found in pharmacologically active compounds. The N,N-diisopropyl group is a key feature in the design of molecules intended to interact selectively with biological targets. The steric bulk provided by the two isopropyl groups can enhance the selectivity of a drug for its intended receptor or enzyme by preventing it from binding to other sites with more restricted active pockets.
This steric hindrance can also increase the metabolic stability of a drug candidate. enamine.net By physically obstructing the approach of metabolizing enzymes, the N,N-diisopropyl moiety can slow the rate of degradation, potentially prolonging the drug's half-life and therapeutic effect in the body. enamine.net
A prominent example of a therapeutic agent containing a similar N,N-diisopropylalkylamine structure is Tolterodine. d-nb.info
| Compound | Therapeutic Class | Mechanism of Action |
| Tolterodine | Muscarinic Receptor Antagonist | Competitively blocks muscarinic receptors, leading to relaxation of bladder smooth muscle. Used to treat overactive bladder. gpatindia.comnewdrugapprovals.org |
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The design of molecules like Tolterodine illustrates the strategic use of the N,N-diisopropyl group to achieve desired pharmacological properties, including selective receptor antagonism. gpatindia.com
In pharmaceutical synthesis, this compound functions as a sterically hindered non-nucleophilic base. This characteristic is highly valuable in reactions where a base is needed to scavenge protons, but where the base itself should not participate as a nucleophile and cause unwanted side reactions. Its significant steric bulk prevents the nitrogen atom from attacking electrophilic centers in the reaction mixture. chemicalbook.com
This role is analogous to that of other well-known hindered bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base), which is widely used in sensitive procedures such as peptide coupling and the synthesis of complex organic molecules. sudanchemical.comcanadachemical.com In these reactions, the base is required to deprotonate carboxylic acids or ammonium (B1175870) salts without competing with the primary nucleophile. sudanchemical.com
The synthesis of the drug Tolterodine and its key intermediates often involves the use of diisopropylamine (B44863) to introduce the N,N-diisopropyl group onto the molecular scaffold. newdrugapprovals.orggoogle.comdrugfuture.com These synthetic routes highlight the importance of this functional group in the final biologically active product. d-nb.info The use of a hindered tertiary amine like this compound in similar contexts ensures high yields and purity by minimizing the formation of byproducts. rsc.org
Investigation in Metabolic Pathway Studies
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) chemical compounds is a critical aspect of toxicology and drug development. This compound and its labeled variants serve as tools for investigating the metabolic fate of amines.
The metabolism of tertiary amines is a complex process primarily mediated by enzymes in the liver, such as the cytochrome P-450 (CYP) family and flavin-containing monooxygenases (FMO). nih.govwikipedia.org These enzymes catalyze several types of reactions. For a compound like this compound, the expected metabolic pathways would include:
N-Dealkylation: This is a common pathway for tertiary amines where an alkyl group is oxidatively removed. nih.govresearchgate.netrug.nl For this compound, this could involve the removal of an isopropyl group to form N-isopropyl-3-pentylamine or the removal of the 3-pentyl group to form diisopropylamine. This process is typically initiated by CYP-mediated oxidation of the carbon atom adjacent to the nitrogen. nih.govacs.org
N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide (this compound N-oxide). This reaction is often catalyzed by FMOs. nih.govnih.gov
Carbon Hydroxylation: Oxidation can occur at various carbon atoms on the alkyl chains, leading to the formation of hydroxylated metabolites.
The significant steric hindrance around the nitrogen atom is expected to influence the rate and primary route of metabolism. nih.gov
| Metabolic Reaction | Description | Primary Enzyme System |
| N-Deisopropylation | Oxidative removal of an isopropyl group. | Cytochrome P-450 |
| N-Depentylation | Oxidative removal of the 3-pentyl group. | Cytochrome P-450 |
| N-Oxide Formation | Direct oxidation of the nitrogen atom. | Flavin-containing Monooxygenase (FMO) |
| Alkyl Hydroxylation | Oxidation of a C-H bond on one of the alkyl chains. | Cytochrome P-450 |
This table is interactive. Click on the headers to sort.
The interaction of this compound with metabolic enzymes is largely dictated by its structure. The bulky diisopropyl groups can make it a poor substrate for certain enzymes by sterically hindering its ability to fit into the active site. nih.gov This can result in a slower rate of metabolism compared to less hindered amines.
Conversely, this steric bulk can lead to higher selectivity for enzymes that have larger, more accommodating active sites. Studies on enzymes like amine dehydrogenases have shown that substrate specificity is a critical factor, and modifications to either the enzyme or the substrate can dramatically alter reaction efficiency. rsc.orgtudelft.nl While some amine dehydrogenases have broad specificity, the conversion of bulky ketones or amines often requires specific, engineered enzymes. acs.orgmdpi.com The significant steric profile of this compound makes it a useful probe molecule for studying the structural requirements and substrate limitations of such enzymes.
To precisely trace metabolic pathways and quantify metabolites, isotopically labeled compounds are invaluable tools. nih.govacs.org this compound-d10 is a deuterated version of the compound where ten hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. pharmaffiliates.comscbt.com This labeling does not significantly alter the compound's chemical properties but increases its mass, allowing it to be distinguished from its unlabeled counterpart and endogenous molecules by mass spectrometry.
The applications of this compound-d10 in metabolic research are multifaceted:
| Application | Description | Benefit |
| Metabolic Fate Tracer | The deuterated compound is administered to a biological system, and its metabolic products, which retain the deuterium label, are identified. | Allows for unambiguous mapping of metabolic pathways and identification of novel metabolites. nih.gov |
| Internal Standard | A known amount of the labeled compound is added to biological samples (e.g., plasma, urine) for the quantification of the unlabeled drug or metabolite. | Improves the accuracy and precision of analytical methods like liquid chromatography-mass spectrometry (LC-MS) by correcting for sample loss during processing. acs.org |
| Kinetic Isotope Effect Studies | The C-D bond is stronger than the C-H bond. If cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. | Provides insight into the mechanisms of enzymatic reactions and can be used to design "metabolically soft" drugs that are more stable. scispace.com |
This table is interactive. Click on the headers to sort.
The commercial availability of this compound-d10 indicates its utility as a research chemical for sophisticated ADME studies and in the broader field of drug discovery and development. pharmaffiliates.comevitachem.com
Advanced Analytical Methodologies for N,n Diisopropyl 3 Pentylamine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and detailed molecular investigation of N,N-Diisopropyl-3-pentylamine. These techniques provide insights into the atomic connectivity, molecular weight, and conformational dynamics of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Due to the molecule's symmetry, certain protons will be chemically equivalent. The isopropyl groups will show a characteristic doublet for the methyl protons and a septet for the methine proton. The 3-pentyl group will have a triplet for its terminal methyl protons, a multiplet for the methylene (B1212753) protons, and a quintet for the methine proton. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the steric hindrance around it.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct resonance. The spectrum for this compound would be expected to show separate signals for the methyl and methine carbons of the isopropyl groups, and the methyl, methylene, and methine carbons of the 3-pentyl group.
Conformational studies of this compound can also be performed using advanced NMR techniques, such as variable temperature NMR. These studies can provide insights into the rotational barriers around the C-N bonds and the preferred spatial arrangement of the bulky alkyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl-CH₃ | ~1.0-1.2 (doublet) | ~20-25 |
| Isopropyl-CH | ~2.8-3.2 (septet) | ~50-55 |
| 3-Pentyl-CH₃ | ~0.8-1.0 (triplet) | ~10-15 |
| 3-Pentyl-CH₂ | ~1.3-1.6 (multiplet) | ~25-30 |
| 3-Pentyl-CH | ~2.5-2.9 (quintet) | ~60-65 |
Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (171.33 g/mol ). The fragmentation pattern is highly informative for structural confirmation. The fragmentation of tertiary amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of stable iminium ions. The most abundant fragment ion would likely result from the loss of an ethyl radical from the 3-pentyl group or a methyl radical from an isopropyl group.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Possible Origin |
| 171 | [C₁₁H₂₅N]⁺ | Molecular Ion |
| 156 | [C₁₀H₂₂N]⁺ | Loss of a methyl radical (CH₃•) |
| 142 | [C₉H₂₀N]⁺ | Loss of an ethyl radical (C₂H₅•) |
| 128 | [C₈H₁₈N]⁺ | Loss of a propyl radical (C₃H₇•) |
| 100 | [C₆H₁₄N]⁺ | α-cleavage, loss of a pentyl group and subsequent rearrangement |
| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of an isopropyl group and subsequent rearrangement |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the analyte and the nature of the sample matrix.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.
For the analysis of tertiary amines, challenges such as peak tailing can arise due to their basic nature and interaction with active sites on the column. To mitigate these issues, specialized columns with basic deactivation are often employed. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons. The purity of this compound can be accurately determined by measuring the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
For the analysis of this compound in complex matrices or for the analysis of its less volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. LC separates the components of a mixture in the liquid phase, and the separated components are then detected by a mass spectrometer.
Reversed-phase chromatography is a common LC mode for separating amines. However, the basic nature of tertiary amines can lead to poor peak shape on conventional silica-based columns. The use of hybrid particle columns or columns designed for high pH mobile phases can significantly improve chromatographic performance. Positive electrospray ionization (ESI+) is an effective ionization technique for tertiary amines, as they are readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
Derivatization Strategies for Enhanced Analytical Detection
Derivatization, the chemical modification of an analyte to produce a new compound with properties more amenable to a particular analytical technique, is a common strategy for primary and secondary amines. However, for tertiary amines like this compound, the applicability of derivatization for enhanced detection is limited.
Tertiary amines lack the reactive N-H bond that is the target of most common derivatization reagents used for primary and secondary amines (e.g., dansyl chloride, fluorescamine). While some derivatization reactions for tertiary amines exist, they are often complex and not routinely used for standard analytical purposes, especially with the high sensitivity and selectivity offered by modern mass spectrometry. For instance, quaternization reactions with alkyl halides can be used, but these are more relevant for synthesis than for analytical detection. In the context of the advanced analytical methodologies described above (GC-MS and LC-MS/MS), derivatization of this compound is generally not necessary for achieving adequate detection and quantification.
Future Research Directions and Unexplored Avenues for N,n Diisopropyl 3 Pentylamine
Expanding Catalytic Applications and Mechanistic Understanding
The steric hindrance provided by the diisopropylamino group in N,N-Diisopropyl-3-pentylamine makes it an intriguing candidate for various catalytic applications, particularly in reactions where selectivity is crucial.
Table 1: Potential Catalytic Applications for this compound
| Reaction Type | Potential Role of this compound | Expected Outcome |
|---|---|---|
| Elimination Reactions | Non-nucleophilic base | Formation of alkenes from alkyl halides |
| Condensation Reactions | Proton scavenger | Promotion of aldol (B89426) or Claisen condensations |
| Polymerization | Catalyst or co-catalyst | Control of polymerization kinetics and polymer properties |
A deeper mechanistic understanding of how this compound influences reaction pathways is also a critical area for future research. acs.orgacs.orgscispace.combirmingham.ac.uk Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring can provide valuable insights into its role in transition states and reaction intermediates. acs.org Understanding these mechanisms will enable the rational design of more efficient and selective catalytic systems.
Novel Derivatization Strategies for Specific Research Applications
The development of novel derivatization strategies for this compound can unlock its potential for a variety of specialized research applications, including its use as a building block in the synthesis of more complex molecules.
One promising avenue is the functionalization of the pentyl chain. Introducing reactive functional groups, such as hydroxyl, carboxyl, or halide moieties, at specific positions on the pentyl group would create versatile synthons for further chemical modifications. researchgate.net These derivatives could serve as precursors for the synthesis of novel ligands for metal catalysts, chiral auxiliaries, or as building blocks for pharmacologically active compounds.
Table 2: Proposed Derivatization Strategies and Their Applications
| Derivatization Approach | Target Functional Group | Potential Application |
|---|---|---|
| Hydroxylation of the pentyl chain | -OH | Precursor for esters, ethers, and other functional groups |
| Carboxylation of the pentyl chain | -COOH | Linker for conjugation to biomolecules or solid supports |
| Halogenation of the pentyl chain | -Br, -Cl, -I | Handle for cross-coupling reactions to introduce new substituents |
Furthermore, derivatization strategies can be employed to enhance the compound's utility in analytical chemistry. For instance, the introduction of a chromophore or fluorophore would enable its use as a derivatizing agent for the sensitive detection of acidic compounds by HPLC or other analytical techniques. nih.govchromforum.org The development of prodrugs is another area where derivatization of tertiary amines has shown promise for improving the solubility and bioavailability of therapeutic agents. nih.govumn.edu
Exploration of New Biological and Pharmacological Applications
While the biological and pharmacological properties of this compound itself are largely unexplored, the tertiary amine motif is a common feature in many biologically active compounds. illinois.edu Future research should, therefore, focus on the synthesis and screening of a library of this compound derivatives for various biological activities.
The steric bulk and lipophilicity of the diisopropyl and pentyl groups could influence the interaction of its derivatives with biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for any observed biological effects. nih.govwikipedia.orgdrugdesign.orgnih.gov By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, it may be possible to develop novel therapeutic agents.
Table 3: Potential Biological Screening Targets for this compound Derivatives
| Target Class | Rationale | Example of Desired Activity |
|---|---|---|
| G-protein coupled receptors (GPCRs) | Tertiary amines are common in GPCR ligands. | Antagonist or agonist activity at specific receptor subtypes. |
| Ion channels | Modulation of ion channel function by small molecules. | Blockers or openers of specific ion channels. |
| Enzymes | Inhibition of enzyme activity. | Enzyme inhibitors for various therapeutic areas. |
In silico screening methods can be employed to predict the potential biological activities of virtual libraries of this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govmdpi.comresearchgate.netnih.gov
Advanced Computational Modeling for Predictive Reactivity
Advanced computational modeling techniques, such as Density Functional Theory (DFT) and machine learning, offer powerful tools to predict and understand the reactivity and properties of this compound and its derivatives. acs.orgnih.govnih.govresearchgate.net
DFT calculations can be used to model reaction mechanisms, predict transition state energies, and rationalize observed selectivities in its catalytic applications. researchgate.net This can provide insights that are difficult to obtain through experimental methods alone. For example, computational studies can help to elucidate the role of steric hindrance on the amine's basicity and nucleophilicity.
Machine learning models, trained on experimental data from a range of amines, could be developed to predict various properties of this compound and its derivatives. acs.orgnih.govresearchgate.net These models could predict parameters such as pKa, solubility, and even potential catalytic performance in specific reactions. acs.org Such predictive models would significantly accelerate the discovery and optimization of new applications for this versatile compound.
Table 4: Application of Computational Modeling in this compound Research
| Modeling Technique | Predicted Property | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, electronic properties | Mechanistic elucidation and rational design of catalysts |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects | Understanding intermolecular interactions and dynamic behavior |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritization of derivatives for synthesis and screening |
By integrating computational modeling with experimental studies, a synergistic approach can be established to unlock the full potential of this compound in various fields of chemistry and beyond.
Conclusion of Research on N,n Diisopropyl 3 Pentylamine
Summary of Key Academic Contributions
While not a widely commercialized compound, N,N-Diisopropyl-3-pentylamine has been utilized in several academic studies to probe fundamental principles in physical organic chemistry. The primary contributions of research involving this compound lie in the areas of conformational analysis, reaction kinetics, and hydrogen bond basicity.
One of the key academic contributions is the detailed study of its conformational properties using Nuclear Magnetic Resonance (NMR) spectroscopy. Research published in The Journal of Organic Chemistry investigated the temperature-dependence of the NMR spectra of this compound to understand the conformations adopted and the energy barriers to their interconversion. acs.org This type of research is crucial for understanding how the spatial arrangement of atoms in a molecule influences its reactivity and physical properties.
Another significant area of academic contribution has been in the study of reaction kinetics, where this compound has served as a model compound to investigate the influence of steric hindrance. For instance, its role in the quenching of excited states of phenosafranine has been examined. researchgate.net These studies have demonstrated that the bulky nature of this compound can significantly reduce the rate of reaction, providing valuable data for understanding steric effects in chemical transformations. researchgate.net Specifically, a reduction in the quenching rate constant by up to a factor of 50 was observed for amines with three secondary alkyl substituents, such as triisopropylamine and this compound. researchgate.netresearchgate.net
Furthermore, the compound has been included in studies determining the hydrogen bond basicity of tertiary amines. acs.org The pKHB scale, which measures the ability of a molecule to accept a hydrogen bond, includes this compound. acs.org These studies are fundamental to understanding intermolecular interactions, which are critical in various chemical and biological processes.
The table below summarizes the key physical and spectroscopic data for this compound, which are foundational to the academic contributions mentioned.
| Property | Value |
| Molecular Formula | C11H25N |
| Molecular Weight | 171.33 g/mol |
| CAS Number | 68714-10-3 |
| Boiling Point | 71-73 °C at 12 mmHg |
| Density | 0.791 g/mL at 20 °C |
Note: The data in this table is compiled from various chemical data sources.
Outlook on the Enduring Relevance of this compound in Chemical Science
The enduring relevance of this compound in chemical science is primarily as a specialized research tool rather than a widely used reagent or building block. Its significance lies in its pronounced steric hindrance, which makes it an excellent candidate for fundamental studies in physical organic chemistry.
In the future, this compound is likely to continue to be used in studies focusing on:
Steric Effects: As a model for an "extremely hindered tertiary amine," it will remain valuable for quantifying the impact of steric bulk on reaction rates, equilibria, and spectroscopic properties. cymitquimica.com
Conformational Analysis: Advanced computational and experimental techniques may further elucidate the complex conformational landscape of this and similar sterically congested molecules, providing deeper insights into molecular dynamics.
Non-nucleophilic Bases: While other hindered amines like N,N-diisopropylethylamine are more commonly used, the unique steric profile of this compound could be advantageous in specific synthetic contexts where minimal nucleophilicity is paramount.
Materials Science: The incorporation of sterically hindered amine functionalities can influence the properties of polymers and other materials. While no specific applications for this compound in this area have been reported, it could serve as a model for designing materials with specific physical or chemical characteristics. For instance, it has been listed as a component in dental material research. 43.230.198
Q & A
Basic: How can researchers optimize the synthesis and purification of N,N-Diisopropyl-3-pentylamine?
Methodological Answer:
The synthesis of this compound (CAS 68714-10-3) requires careful control of reaction conditions due to its tertiary amine structure. Start with high-purity precursors (≥99.0% GC-grade) to minimize byproducts. Purification via fractional distillation under inert gas (e.g., nitrogen) is recommended, as the compound is a flammable liquid (UN 2733) . Confirm purity using gas chromatography (GC) with flame ionization detection, and validate against reference spectra. Store the compound in airtight, corrosion-resistant containers at ≤25°C to prevent degradation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound is classified as a flammable (Category 3) and corrosive amine. Key protocols include:
- Use explosion-proof equipment and avoid open flames during synthesis.
- Employ chemical-resistant PPE (e.g., nitrile gloves, face shields) due to its corrosive nature.
- Conduct reactions in fume hoods to prevent inhalation of vapors.
- Store separately from oxidizers and acids, as tertiary amines can undergo exothermic reactions with these agents . Emergency spill kits should include inert absorbents (e.g., vermiculite) and neutralizing agents (e.g., citric acid for acidic spills).
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
For structural confirmation:
- NMR : Use - and -NMR to identify characteristic signals: δ ~2.5–3.0 ppm (N-CH-), δ ~1.0–1.5 ppm (isopropyl and pentyl CH/CH groups).
- GC-MS : Monitor molecular ion peaks at m/z 171 (M) and fragmentation patterns (e.g., loss of isopropyl groups at m/z 115).
- FTIR : Validate amine absence (no N-H stretches) and confirm C-N stretches near 1250 cm. Cross-reference with high-purity commercial standards (≥99.0% GC) for accuracy .
Advanced: Why does this compound exhibit limitations in hydrogen-bonding studies, and how can researchers address this?
Methodological Answer:
The bulky isopropyl and pentyl substituents sterically hinder the amine lone pair, preventing hydrogen-bonding interactions in most conformers. Computational studies (e.g., COSMOconf) reveal that even manually generated conformers with exposed lone pairs have prohibitively high energies (>20 kcal/mol above minima) . To mitigate this:
- Use alternative amines with less steric hindrance (e.g., N,N-dimethylethylamine) for hydrogen-bonding experiments.
- If studying this compound is essential, employ low-temperature X-ray crystallography to trap rare conformers or use Lewis acids to polarize the N–C bond and enhance lone-pair accessibility.
Advanced: What challenges arise in computational modeling of this compound, and how can they be resolved?
Methodological Answer:
The compound’s conformational flexibility and steric bulk complicate quantum mechanical calculations. Key issues include:
- Conformational Sampling : Use metadynamics or replica-exchange MD to explore high-energy states where the amine lone pair is exposed.
- Solvent Effects : Apply implicit solvent models (e.g., COSMO-RS) to account for dielectric screening, which reduces charge localization on nitrogen.
- Energy Barriers : Validate computed transition states with experimental kinetic data (e.g., Arrhenius plots from thermal decomposition studies). Pair DFT (e.g., B3LYP/6-31G*) with dispersion corrections (D3BJ) to improve accuracy for van der Waals interactions .
Advanced: How does the steric profile of this compound influence its reactivity in organocatalytic applications?
Methodological Answer:
The steric bulk limits its utility in catalysis requiring nucleophilic activation (e.g., asymmetric alkylation). However, it excels in:
- Phase-Transfer Catalysis : Use in biphasic systems where hydrophobicity enhances partitioning into organic phases.
- Base-Mediated Eliminations : Optimize E2 reactions (e.g., dehydrohalogenation) by selecting substrates with accessible β-hydrogens.
- Solvent Effects : Test in low-polarity solvents (e.g., toluene) to reduce amine aggregation and improve substrate accessibility. Compare turnover numbers with less hindered analogues (e.g., N,N-diethylmethylamine) to quantify steric effects .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for this compound?
Methodological Answer:
Discrepancies in thermodynamic parameters often stem from impurities or measurement techniques. To address this:
- Calorimetry : Use bomb calorimetry with ≥99.5% pure samples, correcting for residual solvent via TGA.
- Computational Validation : Compare experimental ΔfH° with high-level ab initio calculations (e.g., G4MP2).
- Literature Cross-Referencing : Prioritize data from NIST-standardized methods and avoid non-peer-reviewed sources. If inconsistencies persist, conduct collaborative round-robin studies across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
